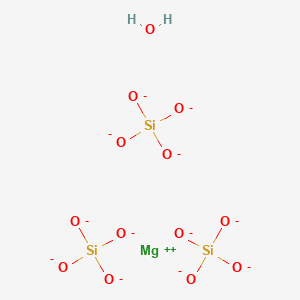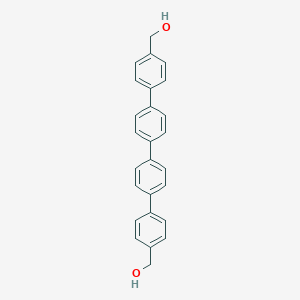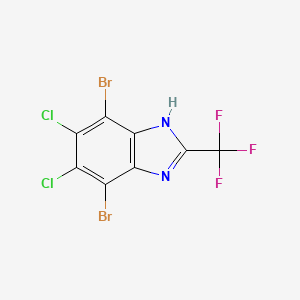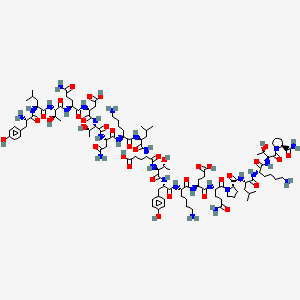
1,2-Dimethyl-1-(2-dimethylaminoethyl)-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-1-(2-dimethylaminoethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound with a complex structure It is characterized by the presence of a tetrahydronaphthalene ring system substituted with dimethyl groups and a dimethylaminoethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-1-(2-dimethylaminoethyl)-1,2,3,4-tetrahydronaphthalene typically involves multi-step organic reactions. One common method includes the alkylation of a tetrahydronaphthalene derivative with a dimethylaminoethyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethyl-1-(2-dimethylaminoethyl)-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene derivatives with oxidized functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketone or aldehyde functionalities to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce tetrahydronaphthols.
Applications De Recherche Scientifique
1,2-Dimethyl-1-(2-dimethylaminoethyl)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which 1,2-Dimethyl-1-(2-dimethylaminoethyl)-1,2,3,4-tetrahydronaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylaminoethyl group may facilitate binding to specific sites, influencing biochemical pathways and cellular responses. Detailed studies on its mechanism of action would involve molecular docking, binding assays, and functional studies in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Dimethylaminoethyl)-4-methylpiperazine: Shares the dimethylaminoethyl group but has a different core structure.
N,N-Dimethyl-1,2-ethanediamine: Similar in having dimethylamino groups but lacks the tetrahydronaphthalene ring.
Uniqueness
1,2-Dimethyl-1-(2-dimethylaminoethyl)-1,2,3,4-tetrahydronaphthalene is unique due to its combination of a tetrahydronaphthalene ring with a dimethylaminoethyl side chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
101449-01-8 |
|---|---|
Formule moléculaire |
C16H25N |
Poids moléculaire |
231.38 g/mol |
Nom IUPAC |
2-(1,2-dimethyl-3,4-dihydro-2H-naphthalen-1-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C16H25N/c1-13-9-10-14-7-5-6-8-15(14)16(13,2)11-12-17(3)4/h5-8,13H,9-12H2,1-4H3 |
Clé InChI |
CSPVTXZECBBRFK-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=CC=CC=C2C1(C)CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



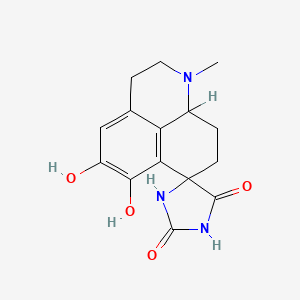
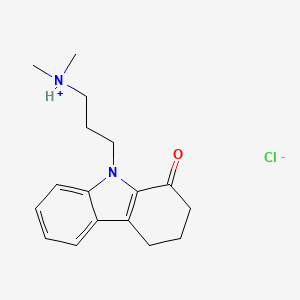
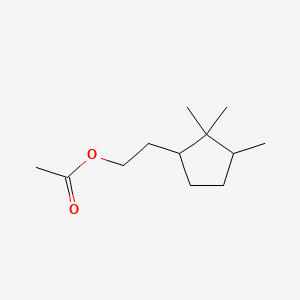
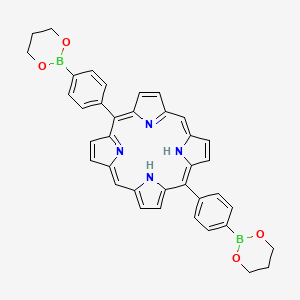
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione](/img/structure/B13737330.png)
![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13737334.png)

